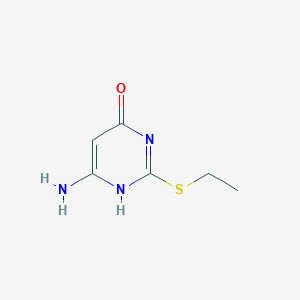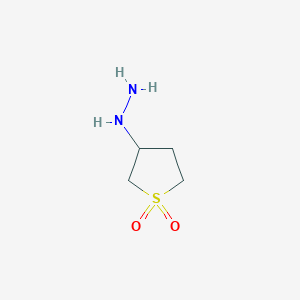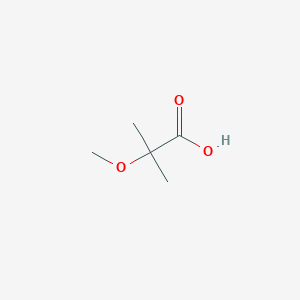
2-甲氧基-2-甲基丙酸
描述
2-Methoxy-2-methylpropanoic acid is a chemical compound with the molecular formula C5H10O3 . It has a molecular weight of 118.13 g/mol .
Synthesis Analysis
2-Methoxy-2-methylpropanoic acid has been synthesized as a novel chiral resolving agent . The absolute configuration of (+)-2-methoxy-2-methylpropanoic acid was determined to be S by using X-ray structural analysis of the (1R,2S,5R)-menthyl ester .Molecular Structure Analysis
The InChI code for 2-Methoxy-2-methylpropanoic acid is1S/C5H10O3/c1-5(2,8-3)4(6)7/h1-3H3,(H,6,7) . The InChI key is BKBZFJRHYSCZQA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Methoxy-2-methylpropanoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 205.0±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 48.6±6.0 kJ/mol and a flash point of 84.5±13.3 °C . The compound has a molar refractivity of 28.5±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 112.1±3.0 cm3 .科学研究应用
碳水化合物的合成:2-甲氧基丙酸已用于醛醇缩合反应中,用于合成碳水化合物,特别是 L-克拉迪诺斯,这是某些抗生素合成中的重要成分。该过程涉及一系列步骤,包括 2-甲氧基丙酸的相应酯 2-甲氧基丙酸甲酯与各种化合物反应,最终生成 L-克拉迪诺斯 (Montgomery、Pirrung 和 Heathcock,1990).
2-烷氧基-2-苯基丙酸的生成:它已被用于生产各种 2-烷氧基-2-苯基丙酸。该过程涉及环氧化和随后的氧化步骤,展示了其在有机合成和可能的药物应用中的潜力 (Monk、Duncan、Bauch 和 Garner,2008).
液-液平衡研究:2-甲氧基-2-甲基丙烷,一种相关化合物,已在液-液平衡 (LLE) 实验中得到广泛研究。这些研究对于了解该化合物在各种系统中的溶剂性质至关重要,这对于工业过程至关重要 (Männistö、Pokki、Haapaniemi 和 Alopaeus,2016).
PPARpan 激动剂的合成:已经描述了一种使用 2-甲基丙酸衍生物的有效合成方法来合成有效的 PPARpan 激动剂,展示了其在药学和药物开发中的重要性 (Guo 等人,2006).
相平衡研究:该化合物已参与各种混合物的相平衡研究,有助于了解其在不同温度和组成条件下的行为。该研究对于化学过程的设计和优化至关重要 (Luo、Liu、Li 和 Chen,2015).
属性
IUPAC Name |
2-methoxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(2,8-3)4(6)7/h1-3H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBZFJRHYSCZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431794 | |
| Record name | 2-methoxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-methylpropanoic acid | |
CAS RN |
13836-62-9 | |
| Record name | 2-methoxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

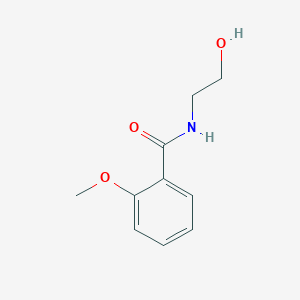
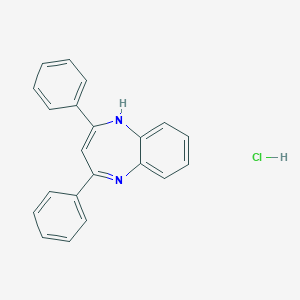
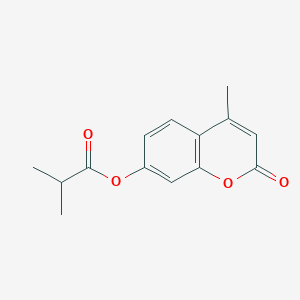
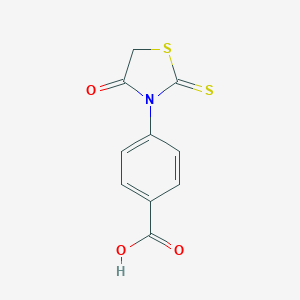
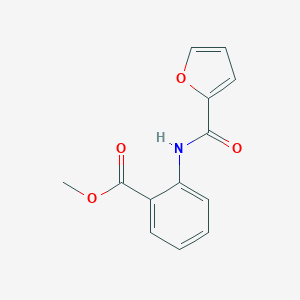
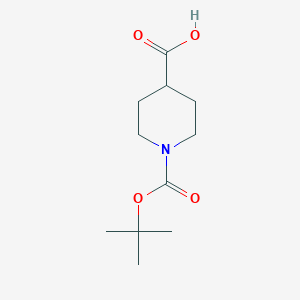
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)
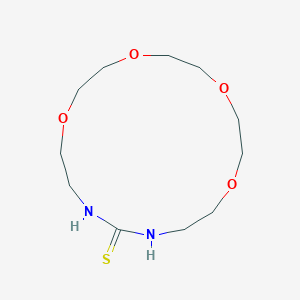
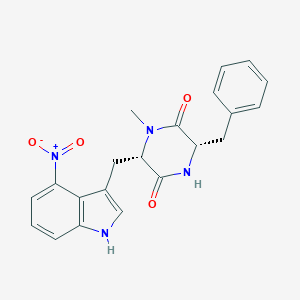
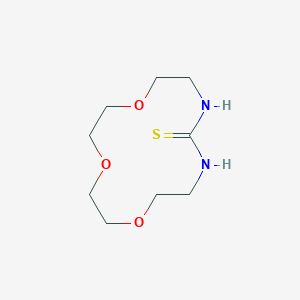
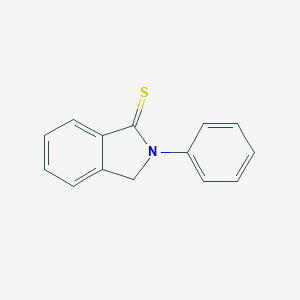
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)
